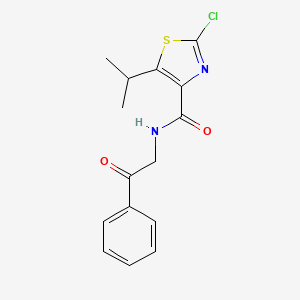

2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H15ClN2O2S |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

2-chloro-N-phenacyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C15H15ClN2O2S/c1-9(2)13-12(18-15(16)21-13)14(20)17-8-11(19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,20) |

InChI Key |

WGRNWJRVVYJTDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)NCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

2-chloro-N-(2-oxo-2-phenylethyl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class of heterocyclic compounds. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The thiazole ring structure contributes to various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a thiazole ring with a chloro substituent, a carboxamide functional group, and an isopropyl group. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₂O₂S |

| Molecular Weight | 300.78 g/mol |

| Melting Point | 124 - 126.5 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds containing thiazole rings often demonstrate anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in various cancer cell lines by activating caspase pathways. Furthermore, it has shown promise in inhibiting tumor growth in animal models, particularly in cancers characterized by centrosome amplification .

Case Studies

-

Study on Anticancer Activity : A recent study investigated the effects of this compound on DLD1 human colon cancer cells. The results indicated a significant increase in multipolar mitotic spindles upon treatment with the compound, leading to enhanced cell death rates .

Cell Line Treatment Concentration (μM) Multipolarity (%) DLD1 (4NCA) 15 21 DLD1 (4N) 15 0 -

Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be low, indicating strong antimicrobial potential.

Microorganism MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications aimed at enhancing biological activity. Common synthetic pathways include:

- Condensation Reactions : Utilizing thiazole derivatives and phenethylamine precursors.

- Substitution Reactions : Introducing chloro and carboxamide groups through electrophilic aromatic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.